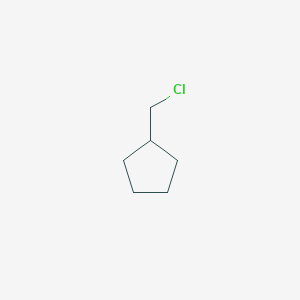

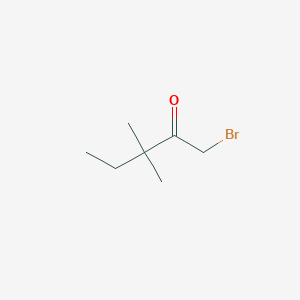

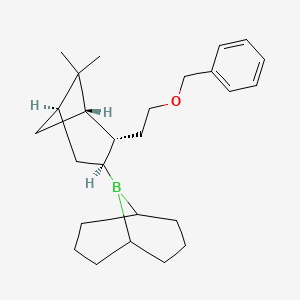

![molecular formula C8H5BrO3 B1281529 6-Bromobenzo[d][1,3]dioxol-4-carbaldehyd CAS No. 72744-55-9](/img/structure/B1281529.png)

6-Bromobenzo[d][1,3]dioxol-4-carbaldehyd

Übersicht

Beschreibung

6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related brominated aromatic aldehydes and their synthesis, which can provide insight into the properties and reactivity of similar compounds. For instance, brominated aldehydes are often used as intermediates in the synthesis of more complex molecules due to the reactivity of the bromine atom, which can be substituted in various chemical reactions .

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For example, the synthesis of 1-oxo-3-aryl-1H-isochromene-4-carbaldehydes from enaminoketones of 2′-carboxamidodeoxybenzoins involves an intermolecular cyclization under weakly acidic conditions, which could be relevant to the synthesis of similar brominated compounds . Additionally, the synthesis of 6-bromo-2-arylindoles using 2-iodobenzoic acid as a precursor involves regioselective bromination, which is a key step that could potentially be applied to the synthesis of 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde .

Molecular Structure Analysis

The molecular structure of brominated compounds is characterized by the presence of a bromine atom, which significantly affects the electronic properties of the molecule. The papers do not directly analyze the molecular structure of 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde, but they do provide information on the synthesis and reactions of brominated aromatic compounds, which can be used to infer the reactivity and potential applications of the compound .

Chemical Reactions Analysis

Brominated aromatic compounds are known to undergo various chemical reactions, such as Sonogashira coupling, as mentioned in the synthesis of 6H-dibenzo[b,d]pyran-6-ones . The presence of a bromine atom in the aromatic ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions, which could be relevant for the chemical reactions analysis of 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the bromine atom, which can lead to increased molecular weight, higher boiling points, and greater reactivity compared to their non-brominated counterparts. The provided papers do not directly discuss the physical and chemical properties of 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde, but they do describe the properties of similar brominated compounds, which can be used to predict the properties of the compound .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

6-Bromobenzo[d][1,3]dioxol-4-carbaldehyd: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine Brom- und Aldehyd-Funktionalitäten machen es zu einem vielseitigen Baustein für die Konstruktion komplexer Moleküle. Es kann verschiedene Reaktionen wie die Suzuki-Kupplung eingehen, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird, die für die Herstellung von Pharmazeutika und Polymeren unerlässlich sind .

Medizinische Chemie

In der medizinischen Chemie kann diese Verbindung verwendet werden, um 2H-Indazole zu synthetisieren . Indazole sind eine Klasse heterocyclischer Verbindungen, die bedeutende pharmakologische Eigenschaften aufweisen, darunter entzündungshemmende, antimikrobielle und Antikrebsaktivitäten. Das Bromatom in der Verbindung bietet eine reaktive Stelle für die weitere Funktionalisierung, die die Entwicklung neuer Medikamente ermöglicht.

Computergestützte Chemie

Die Struktur und Eigenschaften der Verbindung können mit Werkzeugen der Computerchemie untersucht werden. Programme wie Amber und GROMACS können ihr Verhalten in verschiedenen Umgebungen simulieren und so Einblicke in ihre Reaktivität und Stabilität liefern . Diese Informationen sind entscheidend für die Entwicklung neuer Verbindungen mit gewünschten Eigenschaften.

Safety and Hazards

The safety information for 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly if contact occurs, and wearing protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

6-bromo-1,3-benzodioxole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUMLIBYYGBVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=CC(=C2O1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500985 | |

| Record name | 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72744-55-9 | |

| Record name | 6-Bromo-1,3-benzodioxole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72744-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

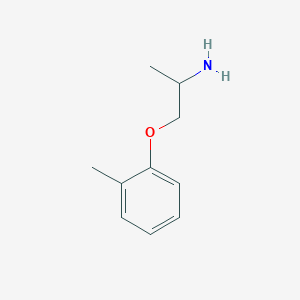

acetic acid](/img/structure/B1281462.png)

acetic acid](/img/structure/B1281463.png)